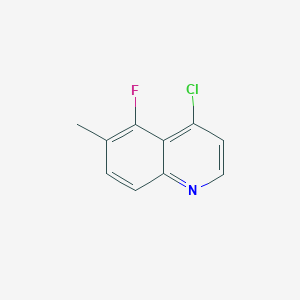

4-Chloro-5-fluoro-6-methylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

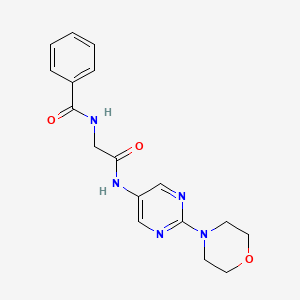

“4-Chloro-5-fluoro-6-methylquinoline” is a chemical compound with the CAS Number: 2503206-62-8 . It has a molecular weight of 195.62 . This compound is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, is a topic of ongoing research . The exact synthesis process for this specific compound is not detailed in the available literature.

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.62 .

科学的研究の応用

Fluorescent Probes and Sensing Applications

Quinoline derivatives are investigated for their fluorescent properties, offering potential as pre-chromatographic derivatization reagents for amino acids analysis (Gatti, Gioia, & Pietra, 2002). This application is crucial for quality control in pharmaceuticals, demonstrating the compound's utility in enhancing detection sensitivity in liquid chromatography.

Anticancer Activity

The design and synthesis of quinoline derivatives have been a focal point in the search for new antitumor agents. For example, 2-phenylquinolin-4-ones have been evaluated for their cytotoxic activities against various tumor cell lines, showing promise as anticancer drug candidates (Chou et al., 2010). These findings underscore the potential of quinoline derivatives in developing novel chemotherapeutic options.

Asymmetric Synthesis and Catalysis

Quinoline derivatives are used in asymmetric hydrogenation reactions, indicating their role in producing chiral molecules (Wang et al., 2011). This application is significant for synthesizing biologically active compounds with high enantiomeric excess, essential for pharmaceuticals.

Metal Ion Sensing

The unique sensing properties of quinoline-based isomers towards metal ions like Al3+ and Zn2+ have been highlighted, with implications for environmental monitoring and bioimaging (Hazra et al., 2018). Such derivatives act as dual fluorescence chemosensors, offering a straightforward method for detecting metal ions through color changes observable by the naked eye.

Corrosion Inhibition

Quinoline derivatives, particularly those based on 8-hydroxyquinoline, exhibit excellent corrosion inhibition properties for metals in acidic environments (Rbaa et al., 2019). This application is vital for protecting industrial machinery and infrastructure, reducing maintenance costs and prolonging equipment life.

将来の方向性

作用機序

Target of Action

It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .

Mode of Action

Quinolines generally interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function .

Biochemical Pathways

Quinolines are known to interfere with various biochemical pathways, leading to their antiviral, antibacterial, and antineoplastic effects .

Result of Action

The inhibition of various enzymes by quinolines can lead to a range of effects at the molecular and cellular level .

生化学分析

Biochemical Properties

The biochemical properties of 4-Chloro-5-fluoro-6-methylquinoline are not fully understood yet. It is known that quinolines can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the quinoline and the biomolecule it is interacting with .

Cellular Effects

It is believed that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could reveal any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

4-chloro-5-fluoro-6-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZICQOIYJRSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CN=C2C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)

![N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)

![5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2559378.png)

![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)

![1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2559383.png)

![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)

![(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2559388.png)